molecular formula C5H8Cl2O2 B13455629 Methyl 4,4-dichlorobutanoate CAS No. 81236-55-7

Methyl 4,4-dichlorobutanoate

Cat. No.: B13455629
CAS No.: 81236-55-7
M. Wt: 171.02 g/mol
InChI Key: FLTUWIKFBYMPIV-UHFFFAOYSA-N
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Description

Methyl 4,4-dichlorobutanoate is an organic compound with the molecular formula C₅H₈Cl₂O₂ and a molecular weight of 171.02 g/mol . It is a chlorinated ester, commonly used in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4,4-dichlorobutanoate can be synthesized through the esterification of 4,4-dichlorobutyric acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves the chlorination of butanoic acid derivatives followed by esterification. The process is optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,4-dichlorobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4,4-dichlorobutanoate is utilized in various scientific research fields:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: As a precursor in the synthesis of pharmaceuticals.

    Industry: In the production of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of methyl 4,4-dichlorobutanoate involves its reactivity as an ester and the presence of chlorine atoms. The ester group can undergo hydrolysis, releasing 4,4-dichlorobutyric acid, which can further participate in biochemical pathways. The chlorine atoms make the compound more reactive towards nucleophiles, facilitating various substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4,4-dichlorobutanoate is unique due to the presence of two chlorine atoms on the same carbon, which significantly enhances its reactivity compared to similar compounds. This makes it a valuable intermediate in organic synthesis and industrial applications .

Properties

CAS No.

81236-55-7

Molecular Formula

C5H8Cl2O2

Molecular Weight

171.02 g/mol

IUPAC Name

methyl 4,4-dichlorobutanoate

InChI

InChI=1S/C5H8Cl2O2/c1-9-5(8)3-2-4(6)7/h4H,2-3H2,1H3

InChI Key

FLTUWIKFBYMPIV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC(Cl)Cl

Origin of Product

United States

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